
ドテトラコンタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dotetracontane is a long-chain alkane with the molecular formula C42H86 . It is a saturated hydrocarbon, meaning it consists entirely of single bonds between carbon atoms, with each carbon atom bonded to hydrogen atoms to satisfy the valency of four. This compound is part of the larger family of alkanes, which are known for their relatively inert nature due to the strong C-C and C-H bonds .
科学的研究の応用
Dotetracontane has several applications in scientific research:
Chemistry: Used as a standard in chromatographic techniques due to its well-defined structure and properties.
Biology: Serves as a model compound for studying the behavior of long-chain hydrocarbons in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other materials where long-chain hydrocarbons are required
作用機序
Target of Action
Dotetracontane is a high molecular weight non-polar hydrocarbon . Instead, it is often used as an analytical reference standard in various chromatographic techniques .
Pharmacokinetics
As a large, non-polar molecule, it is likely to have low solubility in water and may accumulate in fatty tissues . Its absorption, distribution, metabolism, and excretion (ADME) properties would be expected to reflect these characteristics.
Action Environment
The action of dotetracontane can be influenced by environmental factors such as temperature and the presence of other substances. For example, its melting point is 83-86°C , so it will be a solid at room temperature and a liquid at higher temperatures. Its non-reactive nature makes it stable under a wide range of conditions .
準備方法
Synthetic Routes and Reaction Conditions
Dotetracontane can be synthesized through various methods, including the Fischer-Tropsch synthesis , which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. This method is particularly useful for producing long-chain alkanes like dotetracontane. The reaction typically occurs at high temperatures (150-300°C) and pressures (10-40 atm) in the presence of catalysts such as iron or cobalt .
Industrial Production Methods
In an industrial setting, dotetracontane can be produced through the hydrogenation of fatty acids or their derivatives. This process involves the addition of hydrogen to unsaturated fatty acids in the presence of a catalyst, typically nickel, at elevated temperatures and pressures. This method is advantageous for producing high-purity alkanes .
化学反応の分析
Types of Reactions
Dotetracontane, like other alkanes, primarily undergoes combustion and substitution reactions . Due to its saturated nature, it is relatively resistant to oxidation and reduction under standard conditions.
Common Reagents and Conditions
Combustion: Dotetracontane reacts with oxygen to produce carbon dioxide and water. This reaction is highly exothermic and is the basis for its use as a fuel.
Substitution: In the presence of halogens (e.g., chlorine or bromine) and under UV light, dotetracontane can undergo halogenation, where hydrogen atoms are replaced by halogen atoms.
Major Products
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various halogenated alkanes, depending on the extent of substitution.
類似化合物との比較
Similar Compounds
- Hexadecane (C16H34)
- Octadecane (C18H38)
- Eicosane (C20H42)
Uniqueness
Dotetracontane is unique due to its exceptionally long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter alkanes. This makes it particularly useful in applications requiring high thermal stability and low volatility .
特性
IUPAC Name |
dotetracontane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H86/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJPDYTXORWVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H86 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221210 |
Source


|
| Record name | Dotetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7098-20-6 |
Source


|
| Record name | Dotetracontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dotetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate](/img/structure/B1594956.png)
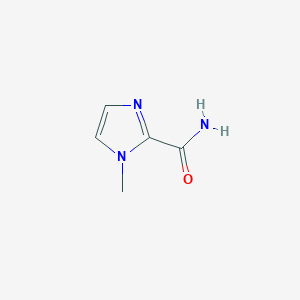
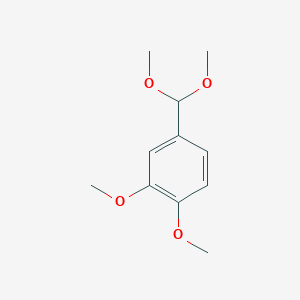
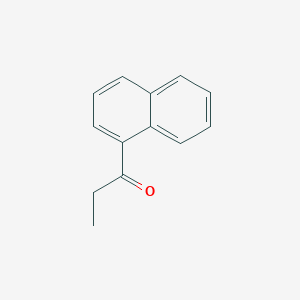

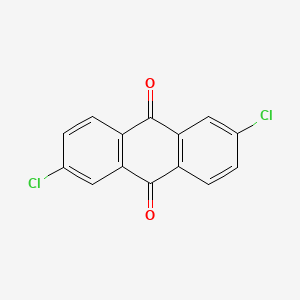
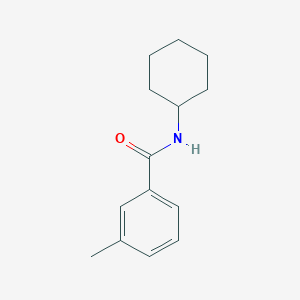
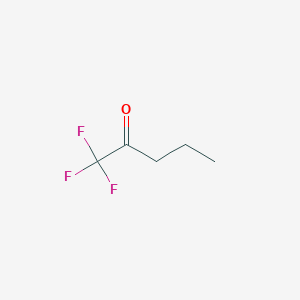
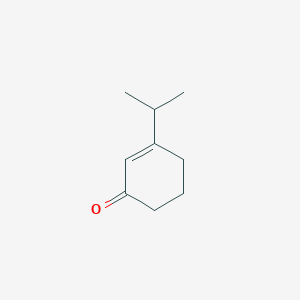
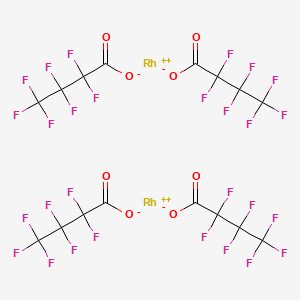
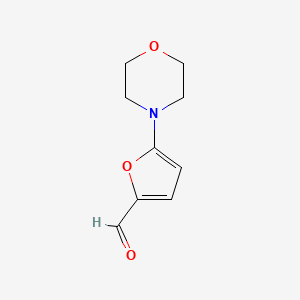
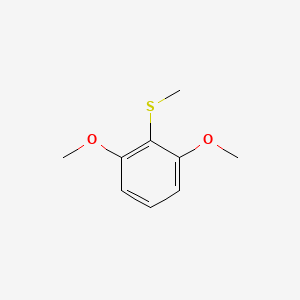
![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)

